2-Benzyl-2-azabicyclo[2.2.2]octan-6-one
Description
Significance of Bridged Azabicyclic Frameworks in Contemporary Organic Synthesis
Bridged azabicyclic frameworks are considered "privileged scaffolds" in the fields of synthetic and medicinal chemistry. rsc.org The inherent rigidity of their bicyclic structure reduces conformational flexibility, a highly desirable trait in drug design as it allows for precise orientation of functional groups to interact with biological targets. rsc.org The construction of these three-dimensional structures is a synthetic challenge that has driven the development of innovative chemical methodologies. Strategies to access these frameworks include various forms of annulation reactions, ring-closing metathesis (RCM), and intramolecular cyclization approaches. rsc.orgrsc.org The unique spatial arrangement of atoms in bridged azabicyclic compounds makes them crucial building blocks for creating novel therapeutic agents.
Strategic Importance of the 2-Azabicyclo[2.2.2]octane Skeleton in Molecular Design
The 2-azabicyclo[2.2.2]octane skeleton, also known as the isoquinuclidine skeleton, is a particularly important motif found in a wide array of natural products and pharmaceutically active compounds. acs.org This structural unit serves not only as a core component of bioactive molecules but also as a versatile precursor for the synthesis of other complex alkaloids. acs.org
The strategic incorporation of the 2-azabicyclo[2.2.2]octane framework can confer unique and advantageous pharmacokinetic and pharmacodynamic properties to a molecule. ontosight.ai Its rigid structure is valuable in designing ligands with high affinity and selectivity for specific biological targets, such as opioid receptors. nih.govnih.gov Research has demonstrated its utility in creating novel analgesics and other neurologically active agents. nih.govontosight.ai Furthermore, replacing aromatic rings with saturated bicyclic systems like 2-azabicyclo[2.2.2]octane can lead to improved drug-like properties, such as increased water solubility and enhanced metabolic stability, by serving as a bioisostere of a phenyl group. vulcanchem.comresearchgate.netnih.gov
Overview of 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one as a Key Synthetic Target and Intermediate
This compound is a specific derivative of the isoquinuclidine core that serves as a valuable intermediate in organic synthesis. The presence of the benzyl (B1604629) group on the nitrogen atom provides a stable protecting group that can be removed in later synthetic steps, while the ketone functionality at the 6-position offers a reactive site for further molecular elaboration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 41959-26-6 |
| Boiling Point | 143 °C (at 1.0 Torr) |
| Density | 1.140±0.06 g/cm³ (Predicted) |
| LogP | 2.17790 |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 0 |
Data sourced from multiple chemical databases. vulcanchem.comlookchem.com
The synthesis of this compound and its analogs can be achieved through various routes. One notable method involves an iodocyclization strategy, which utilizes the electrophilic addition of iodine to an alkene followed by an intramolecular cyclization. vulcanchem.comnih.gov Another key synthetic approach is the tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones that possess a leaving group at the appropriate position. acs.org
As a synthetic intermediate, this compound is a building block for more complex molecules. For instance, it is a precursor in the multi-step synthesis of compounds like 2-benzyl-6-<3',4'-bis(benzyloxy)phenyl>-2-azabicyclo<2.2.2>oct-5-ene. lookchem.com The reactivity of the ketone allows for the introduction of various substituents, enabling the creation of a diverse library of derivatives for further investigation in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41959-26-6 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.2]octan-6-one |
InChI |
InChI=1S/C14H17NO/c16-14-8-12-6-7-13(14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
NTGNNYLHJQXLKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CC1CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for the 2 Azabicyclo 2.2.2 Octan 6 One Core and Derivatives
Intramolecular Cyclization Approaches
Intramolecular strategies are pivotal in forming the bicyclic system, often leveraging pre-existing carbocyclic frameworks to construct the nitrogen-containing bridge.
The intramolecular Michael reaction is a powerful tool for the formation of the 2-azabicyclo[2.2.2]octane ring system. This approach typically involves the 1,4-addition of an amine nucleophile to an α,β-unsaturated ketone within the same molecule, leading to the formation of the bicyclic structure. The total synthesis of ibogamine and epiibogamine, for example, utilizes an intramolecular Michael reaction to construct the 2-azabicyclo[2.2.2]octane ring. scilit.com This strategy has also been applied in the synthesis of various nitrogen-containing bicyclic compounds. researcher.life
A notable application of this methodology is the desymmetrization of cyclohexadienones through a stereoselective intramolecular aza-Michael addition, which yields nitrogen-containing bicyclic compounds in high yields and diastereomeric ratios.
| Reactant Type | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio |
| Cyclohexadienone with tethered chiral sulfinamide | Phase-transfer catalysis | Nitrogen-containing bicyclic compound | Up to 93% | Up to >20:1 |
A highly efficient one-pot tandem amination/lactamization sequence has been developed for the synthesis of 2-azabicyclo[2.2.2]octanones. chemrxiv.orgresearchgate.net This method utilizes 6-carboalkoxycyclohex-2-enones and aqueous ammonia (B1221849) to generate a range of bicyclic compounds. researchgate.net The reaction proceeds through an initial Michael addition of ammonia to the enone, followed by an intramolecular lactamization to form the bicyclic lactam. This tandem procedure has been explored for its scope and limitations, with several of the resulting bicyclic compounds being characterized by X-ray crystallography. researchgate.net
Intramolecular electrophilic cyclization of N-chloramines under acidic solvolytic conditions provides a viable route to 2-azabicyclo[2.2.2]octanes. cdnsciencepub.com This method involves the generation of a nitrogen-centered radical or a nitrenium ion, which then attacks a double bond or an enol ether within the molecule to form the bicyclic system. The regioselectivity of the cyclization can be controlled by the use of enol ethers or dioxolanes as the internal nucleophile. cdnsciencepub.com The reaction mechanism is believed to involve an electrophilic chlorination of the enol ether double bond. cdnsciencepub.com
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in constructing the 2-azabicyclo[2.2.2]octane core, often by first forming a precursor which is then converted to the final product.
The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.2]octane core structure. rsc.orgrsc.orgacs.orgnih.gov This [4+2] cycloaddition reaction typically involves a diene and a dienophile to form a six-membered ring. In the context of 2-azabicyclo[2.2.2]octanone synthesis, this reaction is often used to create a bicyclo[2.2.2]octene precursor, which can then be further functionalized to introduce the nitrogen atom and the ketone group. For instance, the reaction of 2-azadienes with various dienophiles can lead to the diastereoselective synthesis of 2-azabicyclo[2.2.2]octan-2-ones. scilit.com
An efficient method for the synthesis of polycyclic ring systems with a central 2-azabicyclo[2.2.2]octane unit has been developed based on [4+2]-cycloaddition reactions of N-protonated 2-azabutadiene intermediates with cyclopentadiene. thieme-connect.de
| Diene | Dienophile | Product |
| N-protonated 2-azabutadiene intermediate | Cyclopentadiene | 2-azabicyclo[2.2.2]octane derivative |
The hetero-Diels-Alder reaction provides a direct route to incorporate the nitrogen atom into the bicyclic framework. In this variation of the Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. A notable example is the reaction of an electron-deficient nitrile, such as p-toluenesulfonyl cyanide, with the silyl enol ether of cyclohexenone. researchgate.net This reaction produces a [4+2] adduct which, upon hydrolysis, yields the isoquinuclidinone 2-azabicyclo[2.2.2]octa-3,5-dione in excellent yield. researchgate.net
| Diene | Dienophile | Product |
| Silyl enol ether of cyclohexenone | p-Toluenesulfonyl cyanide | 2-Azabicyclo[2.2.2]octa-3,5-dione |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and efficient methods for the construction of complex molecular architectures like the 2-azabicyclo[2.2.2]octane framework. acs.orgacs.org These methods often provide high levels of selectivity and functional group tolerance, making them indispensable in modern organic synthesis.
Copper-Catalyzed Three-Component Coupling Strategies
Copper-catalyzed multicomponent reactions are highly valued for their ability to generate molecular complexity in a single step from simple precursors. A hypothetical three-component strategy for the synthesis of the 2-azabicyclo[2.2.2]octane core could involve the coupling of a diene, an amine, and a third component that facilitates the ring-forming cascade. While specific applications of this method for the direct synthesis of 2-azabicyclo[2.2.2]octan-6-one are not extensively documented, the principles of copper-catalyzed reactions, such as those involving diazo compounds and alkynes, demonstrate the potential for forming intricate cyclic systems. researchgate.netacs.org These reactions typically proceed under mild conditions and can tolerate a wide array of functional groups. nih.gov The efficiency of these tandem processes lies in the ability of the copper catalyst to mediate multiple bond-forming events in one pot. nih.gov
Table 1: Overview of Copper-Catalyzed Three-Component Coupling
| Feature | Description |
|---|---|
| Catalyst | Typically a Copper(I) salt (e.g., CuI, CuBr). |
| Reactants | Generally involves three distinct components, such as an alkyne, a diazo compound, and a nitrosoarene. researchgate.net |
| Reaction Type | Tandem cross-coupling and cycloaddition. |
| Key Advantage | High atom economy and rapid buildup of molecular complexity. |
| Applicability | While not directly reported for the target scaffold, the methodology is powerful for constructing other heterocyclic systems. |
Palladium-Catalyzed Annulations (e.g., Heck Reaction)
Palladium-catalyzed reactions are cornerstones of C-C and C-N bond formation. The intramolecular Heck reaction, in particular, is a powerful annulation strategy for constructing bicyclic systems. This approach would typically involve a suitably substituted cyclohexene or piperidine precursor bearing a vinyl halide or triflate and a tethered amine. The palladium catalyst would facilitate an intramolecular cyclization to form the bridged bicyclic structure of the azabicyclo[2.2.2]octane system.
Recent advancements have also focused on palladium-catalyzed C-H activation for the formation of such scaffolds. nih.gov This strategy leverages a directing group to guide the palladium catalyst to a specific C-H bond, initiating a transannular cyclization. scispace.com For instance, an N-substituted piperidine could be functionalized to direct C-H activation across the ring, leading to the formation of the second bridge of the bicyclic system. While challenging, these methods offer a novel and efficient route to strained nitrogen heterocycles. thieme-connect.com
Table 2: Palladium-Catalyzed Annulation Concepts
| Strategy | Description | Catalyst System | Precursor Example |
|---|---|---|---|
| Intramolecular Heck Reaction | Cyclization of an alkene onto an aryl or vinyl halide/triflate. | Pd(OAc)₂, phosphine (B1218219) ligands. | N-substituted 4-aminocyclohexene with a vinyl halide tether. |
| Transannular C-H Activation | Direct coupling of a C-H bond across a ring to form a new bridge. scispace.com | Pd(OAc)₂, specialized ligands (e.g., pyridine-carboxylates). nih.gov | A piperidine derivative with a directing group. |
Ruthenium-Catalyzed Cross-Metathesis for Derivatization
Olefin metathesis, catalyzed by well-defined ruthenium complexes such as Grubbs catalysts, is a versatile tool for forming carbon-carbon double bonds. sigmaaldrich.com While typically used for ring-closing (RCM) or cross-metathesis (CM), it is particularly useful for the late-stage functionalization and derivatization of complex molecules. nsf.gov
For the 2-azabicyclo[2.2.2]octan-6-one scaffold, cross-metathesis can be employed to modify existing alkenyl side chains. For example, a derivative bearing an allyl group could be reacted with a variety of other olefins to introduce new functional groups. The high functional group tolerance of modern ruthenium catalysts allows this reaction to be performed on substrates containing ketones, amines, and other sensitive moieties without the need for protecting groups. researchgate.netorganic-chemistry.org This makes it a powerful method for creating libraries of analogues for structure-activity relationship studies.
Ring Expansion and Rearrangement Strategies
Molecular rearrangements provide elegant pathways to complex cyclic systems by strategically reorganizing an existing molecular skeleton. These methods can often establish the desired framework in a single, highly efficient step.
Beckmann Rearrangements and Related Ring Enlargements in Azabicyclo Systems
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. organicreactions.org When applied to cyclic ketoximes, this reaction results in a ring expansion to form a lactam (a cyclic amide). wikipedia.org This strategy is a well-established method for introducing a nitrogen atom into a carbocyclic ring.
To synthesize the 2-azabicyclo[2.2.2]octan-6-one core, a potential precursor would be the oxime of a bicyclo[2.2.2]octan-2-one. However, the direct rearrangement of this symmetric oxime would lead to a 2-azabicyclo[3.2.2]nonan-3-one. A more viable, albeit complex, strategy might involve the Beckmann rearrangement of a carefully selected bicyclo[3.2.1]octane oxime, where the migration of a specific bridgehead carbon could theoretically lead to the desired 2-azabicyclo[2.2.2]octane skeleton. The regioselectivity of the rearrangement is determined by the group anti-periplanar to the hydroxyl group on the oxime nitrogen. univ.kiev.uaillinois.edu
Table 3: Beckmann Rearrangement for Lactam Formation
| Feature | Description |
|---|---|
| Reaction | Acid-catalyzed rearrangement of an oxime to an amide. organicreactions.org |
| Reactant | A cyclic ketoxime. |
| Product | A ring-expanded lactam. wikipedia.org |
| Catalysts | Strong acids (H₂SO₄, PPA), or reagents like TsCl, PCl₅. wikipedia.org |
| Key Aspect | The migrating group is stereospecifically anti to the oxime's leaving group. |
Meisenheimer Rearrangements of N-Oxides in Analogous Scaffolds
The Meisenheimer rearrangement is a univ.kiev.ua-sigmatropic rearrangement of a tertiary amine N-oxide containing an allylic or benzylic group. This reaction provides a pathway to O-allyl or O-benzyl hydroxylamines. While the Boekelheide rearrangement is a related process for N-oxides, the Meisenheimer rearrangement is distinct in its mechanism and outcome. researchgate.net
Studies on analogous scaffolds, such as N-benzyl-2-azabicyclo[2.2.1]hept-5-ene N-oxide, have shown that this rearrangement can occur rapidly, even at room temperature. researchgate.net The N-oxide, formed by treating the parent amine with an oxidant like m-CPBA, rearranges to form a new oxazepine ring system. The stereochemistry at the nitrogen atom can influence the reaction pathways and product distribution. researchgate.net This methodology highlights a potential, though complex, route for skeletal reorganization of N-benzyl-2-azabicyclo[2.2.2]octane derivatives upon oxidation to the corresponding N-oxide. nih.gov
Enantioselective and Diastereoselective Synthesis
The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic strategies to control the stereochemical outcome of reactions leading to the 2-azabicyclo[2.2.2]octan-6-one core. These methods often employ organocatalysis, stereocontrolled cyclization reactions, and the use of chiral auxiliaries or asymmetric catalysts to achieve high levels of stereoselectivity.
Organocatalytic Approaches to Chiral Azabicyclo[2.2.2]octanones
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. In the context of 2-azabicyclo[2.2.2]octanones, also known as isoquinuclidines, organocatalytic strategies have been successfully employed to construct the bicyclic core with high enantioselectivity.
One prominent approach involves the use of chiral secondary amines, such as proline and its derivatives, to catalyze formal [4+2] cycloaddition reactions. These reactions typically proceed through the formation of chiral enamines or iminium ions, which then undergo stereoselective cyclization. For instance, the reaction between a cyclic enone and an imine, generated in situ from an aldehyde and an amine, can be catalyzed by a chiral organocatalyst to afford the desired azabicyclo[2.2.2]octanone scaffold. The catalyst's chiral environment dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.
A notable example is the organocatalyzed approach to enantioenriched isoquinuclidines using a p-dodecylphenylsulfonamide-modified proline catalyst acs.org. This method has been successful for a series of aromatic imines, yielding the corresponding isoquinuclidines with high levels of enantioselectivity and diastereoselectivity, strongly favoring the exo product acs.org.
| Catalyst | Reactants | Product | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee) |
| Modified Proline | Cyclohexenone, Aromatic Aldehyde, Amine | Isoquinuclidine | High (exo favored) | High |
This table presents generalized findings from organocatalytic approaches to isoquinuclidines.
Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have shown promise in these transformations. The dual activation mechanism can enhance both reactivity and stereoselectivity.
Stereocontrolled Construction of Bridged Chiral Centers
The stereocontrolled synthesis of the 2-azabicyclo[2.2.2]octan-6-one core relies heavily on controlling the formation of the bridged stereocenters. Intramolecular reactions are often employed to achieve high levels of diastereoselectivity due to the conformational constraints of the cyclic transition states.
An efficient and highly stereocontrolled approach has been developed for the synthesis of related 1-azabicyclo[2.2.2]octane systems, which provides valuable insights into controlling the stereochemistry of the bicyclic core. For example, in the synthesis of lobelane analogues, a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) moiety was constructed with high stereocontrol nih.govnih.gov. These strategies often involve intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the final product.
Key strategies for stereocontrolled construction include:
Intramolecular Mannich and Michael Reactions: These reactions are powerful tools for forming the bicyclic system. By carefully choosing the substrate and reaction conditions, the stereochemistry of the newly formed stereocenters can be controlled.
Radical Cyclizations: Intramolecular radical cyclizations of appropriately substituted precursors can also lead to the formation of the 2-azabicyclo[2.2.2]octane skeleton with good stereocontrol.
Ring-Closing Metathesis (RCM): RCM has been utilized to construct the unsaturated precursors to the bicyclic system, which can then be further elaborated to the desired saturated ketone.
| Reaction Type | Precursor | Key Features | Stereochemical Outcome |
| Intramolecular Michael Addition | Acyclic amino-enone | Conformational constraints in the transition state | High diastereoselectivity |
| Intramolecular Diels-Alder | Acyclic triene with a nitrogen tether | Control of relative stereochemistry of multiple centers | Predictable based on endo/exo transition states |
This table illustrates general strategies for the stereocontrolled construction of bridged bicyclic systems.
Chiral Auxiliary and Asymmetric Catalysis in Bicyclic Systems
The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. In the synthesis of 2-azabicyclo[2.2.2]octanones, a chiral auxiliary can be attached to one of the reactants to direct the stereochemical course of the key bond-forming reaction, typically a cycloaddition.
A well-documented approach is the asymmetric Diels-Alder reaction between a 1,2-dihydropyridine and a dienophile bearing a chiral auxiliary clockss.org. For instance, N-acryloyl derivatives of chiral auxiliaries like Evans' oxazolidinones or Oppolzer's sultams have been used. After the cycloaddition, the auxiliary can be cleaved to afford the enantiomerically enriched azabicyclo[2.2.2]octene, which can then be converted to the desired ketone.
| Chiral Auxiliary | Dienophile | Lewis Acid | Diastereomeric Excess (de) |
| (1S)-2,10-camphorsultam | N-acryloyl-(1S)-2,10-camphorsultam | TiCl4 | up to 98% |
| (4S)-4-benzyl-1,3-oxazolidin-2-one | 3-acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one | Ti-TADDOLate | up to 92% |
Data from asymmetric Diels-Alder reactions for the synthesis of isoquinuclidine derivatives clockss.org.
In addition to chiral auxiliaries, asymmetric catalysis with chiral Lewis acids or transition metal complexes plays a crucial role. Chiral Lewis acids can coordinate to the dienophile in a Diels-Alder reaction, creating a chiral environment and inducing facial selectivity. For example, the Diels-Alder reaction of 1-phenoxycarbonyl-1,2-dihydropyridine with 3-acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one in the presence of a chiral Ti-TADDOLate Lewis acid affords the chiral isoquinuclidine derivative with high diastereoselectivity clockss.org.
Reactivity and Transformational Chemistry of 2 Benzyl 2 Azabicyclo 2.2.2 Octan 6 One
Functional Group Interconversions of the Carbonyl Moiety
The ketone functionality at the C-6 position is a key site for various chemical reactions, enabling the introduction of new functional groups and the creation of more complex molecular architectures.
The reduction of the carbonyl group in 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one to the corresponding alcohol, 2-Benzyl-2-azabicyclo[2.2.2]octan-6-ol, is a fundamental transformation. This can be accomplished using various reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄) ugm.ac.idrsc.org. The reaction typically proceeds with high yield and can be carried out under standard laboratory conditions. The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the alcohol.
Another method for this reduction is catalytic hydrogenation. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) epo.org. This method is also effective for the reduction of ketones to alcohols.
The stereochemical outcome of the reduction can be influenced by the steric hindrance of the bicyclic system, potentially leading to a preference for the formation of one diastereomer over the other.
| Reaction | Reagent/Catalyst | Product | Notes |
|---|---|---|---|
| Reduction of Ketone | Sodium Borohydride (NaBH₄) | 2-Benzyl-2-azabicyclo[2.2.2]octan-6-ol | A common and mild method for ketone reduction. ugm.ac.idrsc.org |
| Reduction of Ketone | Catalytic Hydrogenation (H₂/Pd/C) | 2-Benzyl-2-azabicyclo[2.2.2]octan-6-ol | Effective for reducing ketones to alcohols. epo.org |
Beyond reduction, the ketone group of this compound can undergo a variety of other chemical transformations common to carbonyl compounds.
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (RMgX), to the carbonyl group can be used to form tertiary alcohols libretexts.org. This reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. This allows for the introduction of a new carbon-carbon bond at the C-6 position. For instance, the reaction with a Grignard reagent derived from 4-bromophenylmagnesium bromide has been reported for a similar system nih.gov.
Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene organic-chemistry.orgmasterorganicchemistry.com. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct masterorganicchemistry.com. This transformation is useful for introducing an exocyclic double bond at the C-6 position.
| Reaction | Reagent | Product Type | Notes |
|---|---|---|---|
| Grignard Reaction | Organomagnesium Halide (RMgX) | Tertiary Alcohol | Forms a new C-C bond at the C-6 position. libretexts.org |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Converts the carbonyl group into a C=C double bond. organic-chemistry.orgmasterorganicchemistry.com |
Transformations at the Nitrogen Center
The nitrogen atom in the 2-azabicyclo[2.2.2]octane core is another site for chemical modification, allowing for changes to the substitution pattern and the removal of the benzyl (B1604629) protecting group.
While the nitrogen in this compound is already part of a tertiary amine, further N-alkylation to form a quaternary ammonium (B1175870) salt is possible. This can be achieved by reacting the compound with an alkyl halide. Such reactions are known for related azabicyclic systems psu.edu.
N-acylation is not directly applicable to the tertiary nitrogen of the starting compound. However, this transformation becomes relevant after the removal of the benzyl group, which is discussed in the following section.
The benzyl group on the nitrogen atom serves as a protecting group that can be removed to yield the secondary amine, 2-azabicyclo[2.2.2]octan-6-one. This deprotection is a crucial step for further functionalization of the nitrogen atom.
Catalytic Hydrogenation: A common method for N-debenzylation is catalytic hydrogenation. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) nih.govresearchgate.net. The benzyl group is cleaved, yielding the secondary amine and toluene (B28343) as a byproduct. Pearlman's catalyst (palladium hydroxide (B78521) on carbon) is also known to be effective for the selective N-debenzylation in the presence of other reducible functional groups semanticscholar.org.
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method employs a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst mdma.chtandfonline.comsemanticscholar.org. This approach is often milder and can be performed under neutral conditions mdma.chtandfonline.com.
Once the benzyl group is removed, the resulting secondary amine can be further functionalized through N-alkylation or N-acylation reactions, allowing for the introduction of a wide variety of substituents at the nitrogen position.
| Reaction | Reagent/Catalyst | Product | Notes |
|---|---|---|---|
| N-Debenzylation | H₂ / Pd/C | 2-Azabicyclo[2.2.2]octan-6-one | A standard method for removing N-benzyl groups. nih.govresearchgate.net |
| N-Debenzylation | Ammonium Formate / Pd/C | 2-Azabicyclo[2.2.2]octan-6-one | A mild catalytic transfer hydrogenation method. mdma.chtandfonline.comsemanticscholar.org |
Skeletal Modifications and Ring Transformations
The rigid bicyclo[2.2.2]octane framework can undergo skeletal modifications and ring transformations under certain conditions, leading to the formation of different ring systems.
Ring Expansion: It is conceivable that under specific conditions, such as treatment with diazomethane (B1218177) or related reagents, the six-membered ring containing the ketone could undergo a ring expansion to a seven-membered ring. Such ring expansions of cyclic ketones are a known transformation in organic synthesis. For instance, ring expansions of related azabicyclic systems have been reported acs.orgresearchgate.net.
Fragmentation Reactions: The 2-azabicyclo[2.2.2]octane skeleton can also be susceptible to fragmentation reactions. For example, the Grob fragmentation of a related 2-azabicyclo[2.2.2]oct-7-ene has been shown to lead to a dihydropyridinium intermediate, which can be trapped by nucleophiles to form substituted piperidines nih.gov. While this specific example involves an unsaturated analogue, similar fragmentation pathways could potentially be initiated from functionalized derivatives of this compound.
| Transformation | Potential Reaction Type | Resulting Scaffold | Notes |
|---|---|---|---|
| Skeletal Modification | Ring Expansion | Azabicyclo[3.2.2]nonane derivative | A plausible transformation based on known ketone chemistry. acs.orgresearchgate.net |
| Skeletal Modification | Grob Fragmentation | Substituted Piperidine | Observed in related unsaturated azabicyclo[2.2.2]octane systems. nih.gov |
Reactions Involving Ring Strain and Bicyclic System Integrity
The bicyclo[2.2.2]octane system is characterized by significant conformational constraints, with eclipsed hydrogen atoms and boat-like cyclohexane (B81311) rings, leading to considerable Baeyer and Pitzer strain. This inherent ring strain is a driving force for many of its chemical transformations. While some reactions proceed via cleavage of the strained skeleton to form more stable products, other pathways are influenced by this strain while maintaining the integrity of the bicyclic core.
Research into related bicyclo[2.2.2]octanone systems has shown that ring strain can govern the outcome of certain reactions. For instance, acyl radical reactions on bicyclo[2.2.2]octenone skeletons can lead to either direct cyclized products or rearranged isotwistane structures. nih.govresearchgate.net The preferred pathway is heavily influenced by the strain within the fused ring system, demonstrating that the rigid framework does not always fragment but can instead direct reactions to yield complex polycyclic products where the core integrity is largely maintained. nih.gov
Furthermore, electrophilic additions to the related 2-azabicyclo[2.2.2]oct-5-ene system illustrate how the bicyclic framework can be preserved. In reactions with halonium ions, participation of the nitrogen atom can lead to the formation of unrearranged products. acs.orgresearchgate.net The stereochemistry of these reactions is controlled by the rigid bicyclic structure, leading to specific addition products without skeletal cleavage. acs.orgresearchgate.net
In the case of ketoximes derived from bicyclo[2.2.2]octan-2-ones, fragmentation reactions can compete with the classic Beckmann rearrangement. This fragmentation is another pathway driven by the release of ring strain, which breaks bonds within the skeleton but does not necessarily lead to a simple ring expansion, instead producing unsaturated nitrile products. The balance between rearrangement and fragmentation is sensitive to the substituents on the bicyclic ring.
| Reaction Type | Substrate System | Observation | Outcome |
| Acyl Radical Reaction | Bicyclo[2.2.2]octenone | Ring strain influences the reaction pathway. nih.govresearchgate.net | Formation of cyclized isotwistane or rearranged products, preserving a complex bicyclic core. nih.gov |
| Electrophilic Addition | N-Alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene | Nitrogen neighboring group participation is observed. acs.orgresearchgate.net | Formation of unrearranged addition products, maintaining the bicyclic skeleton. acs.orgresearchgate.net |
| Beckmann Reaction | Bicyclo[2.2.2]octan-2-one Oxime | Fragmentation competes with rearrangement. | Formation of lactams (rearrangement) or unsaturated nitriles (fragmentation). |
Cleavage and Rearrangement Pathways of the Bridged Skeleton
Pathways that involve the cleavage and reorganization of the bridged skeleton represent a significant aspect of the reactivity of 2-azabicyclo[2.2.2]octan-6-one. These reactions are typically driven by the desire to alleviate the inherent ring strain of the bicyclic system, leading to the formation of thermodynamically more stable, larger ring systems. The Beckmann and Schmidt rearrangements are classic examples of such transformations. nih.gov
The Schmidt reaction , which treats a ketone with hydrazoic acid (HN₃) under acidic conditions, can convert 2-azabicyclo[2.2.2]octanones into ring-expanded diazabicyclo[3.2.2]nonanones. nih.gov This transformation involves the insertion of a nitrogen atom into one of the C-C bonds adjacent to the carbonyl group. For the unsymmetrical 2-azabicyclo[2.2.2]octanone skeleton, this can lead to a mixture of lactam products resulting from the competitive migration of the bridgehead methine group versus the methylene (B1212753) group. nih.gov Studies on related systems have shown that Schmidt reactions of 2-azabicyclo[2.2.2]octanones can yield mixtures of 2,6- and 3,6-diazabicyclo[3.2.2]nonanones. nih.gov
The Beckmann rearrangement offers an alternative pathway for ring expansion. This reaction proceeds via an oxime intermediate, which is then treated with an acid or other reagent to induce rearrangement. Unlike the Schmidt reaction, the Beckmann rearrangement of oximes derived from 2-azabicyclo[2.2.2]octanones has been reported to be highly regioselective, yielding exclusively the product from bridgehead migration. nih.gov This specificity is attributed to the stereochemistry of the intermediate oxime, where the group anti-periplanar to the leaving group on the nitrogen migrates. The stepwise formation of the oxime followed by rearrangement can thus provide a single lactam regioisomer, specifically the 3,6-diazabicyclo[3.2.2]nonan-2-one. nih.gov
These rearrangements effectively cleave one of the ethano bridges of the original skeleton and incorporate a nitrogen atom to form a more flexible and less strained seven-membered ring within the new bicyclic system.
| Rearrangement | Reagents | Intermediate | Key Feature | Product(s) |
| Schmidt | NaN₃, Strong Acid | None (direct reaction with ketone) | Can lead to mixtures of regioisomers due to competitive migration. nih.gov | Diazabicyclo[3.2.2]nonanones (e.g., 2,6- and 3,6-isomers). nih.gov |
| Beckmann | 1. NH₂OH2. Acid (e.g., PPA, H₂SO₄) or other promoters (e.g., TsCl) | Oxime | Highly regioselective; migration of the group anti to the oxime's leaving group. nih.gov | Exclusively bridgehead migration product (e.g., 3,6-Diazabicyclo[3.2.2]nonan-2-one). nih.gov |
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one, providing detailed insights into its molecular framework and stereochemistry.
High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, while not extensively published for this specific molecule, can be reliably predicted based on data from analogous bicyclo[2.2.2]octane and N-benzyl derivatives. cdnsciencepub.com
The ¹H NMR spectrum is expected to exhibit distinct signals for the benzylic protons, the protons of the bicyclic cage, and the aromatic protons of the benzyl (B1604629) group. The benzylic methylene (B1212753) protons (N-CH₂-Ph) would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of 3.5-4.5 ppm. The bridgehead protons of the azabicyclo[2.2.2]octane core are anticipated to resonate at characteristic chemical shifts, influenced by the nitrogen atom and the carbonyl group.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is expected to show a signal in the downfield region, typically around 200-215 ppm. cdnsciencepub.com The carbons of the benzyl group would appear in the aromatic region (125-140 ppm), while the benzylic methylene carbon would be found further upfield. The carbons of the bicyclic framework will have characteristic shifts reflecting their connectivity and proximity to the nitrogen atom and the carbonyl group.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~55-65 |
| C3 | ~2.8-3.5 | ~45-55 |
| C4 | ~1.8-2.5 | ~25-35 |
| C5 | ~2.0-2.8 | ~30-40 |
| C6 | - | ~205-215 |
| C7 | ~2.8-3.5 | ~45-55 |
| C8 | ~1.8-2.5 | ~25-35 |
| N-CH₂ | ~3.5-4.5 | ~50-60 |
| Ar-C | - | ~127-130 (ortho, meta), ~128-132 (para) |
| Ar-CH | ~7.2-7.4 | - |
Analysis of Coupling Constants for Regio- and Stereochemical Determination
The analysis of proton-proton coupling constants (J-couplings) is crucial for determining the regio- and stereochemistry of the bicyclic system. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the rigid bicyclo[2.2.2]octane framework, these angles are well-defined, allowing for unambiguous stereochemical assignments.
For instance, the coupling between the bridgehead proton and the adjacent methylene protons can provide information about the conformation of the six-membered rings. Long-range couplings (⁴J or ⁵J), often observed in rigid systems like this, can further confirm the structural assignments.
Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Relationships
Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons within the molecule. In this compound, NOE experiments would be instrumental in establishing the relative stereochemistry of the substituents and the conformation of the benzyl group relative to the bicyclic cage. For example, an NOE correlation between the benzylic protons and specific protons on the bicyclic framework would indicate their close spatial arrangement.
Variable Temperature NMR Studies of Conformational Dynamics and Inversion Barriers
Variable temperature (VT) NMR studies can be employed to investigate the conformational dynamics of the molecule. While the bicyclo[2.2.2]octane core is rigid, the N-benzyl group can undergo rotation. VT-NMR experiments could potentially reveal information about the rotational barrier of the benzyl group and any conformational exchange processes occurring within the NMR timescale. At low temperatures, the rotation might be slow enough to observe distinct signals for different rotamers.
Lanthanide Induced Shift (LIS) and Spin-Lattice Relaxation (T1) Studies for Solution Conformation
Lanthanide Induced Shift (LIS) reagents can be used to further probe the solution conformation of this compound. The coordination of a lanthanide shift reagent to the lone pair of the nitrogen atom or the carbonyl oxygen would induce significant changes in the chemical shifts of the nearby protons. The magnitude of these induced shifts is dependent on the distance and angle of the proton relative to the lanthanide ion, providing valuable geometric information.
Spin-lattice relaxation (T1) measurements can also provide insights into the molecular dynamics and conformation in solution. The relaxation times of different protons are influenced by their local mobility and intermolecular interactions.
X-ray Crystallography
Interactive Table: Expected Crystallographic Parameters for this compound based on Analogs
| Parameter | Expected Value |
| C-N Bond Length | 1.45 - 1.49 Å |
| C-C Bond Length (aliphatic) | 1.52 - 1.55 Å |
| C=O Bond Length | ~1.21 Å |
| C-N-C Bond Angle | ~110-115° |
| C-C-C Bond Angle (in cage) | ~108-112° |
| Crystal System | (Not Determined) |
| Space Group | (Not Determined) |
Determination of Absolute and Relative Stereochemistry
The structure of this compound contains two stereogenic centers at the bridgehead carbons, C1 and C4. The bicyclic nature of the framework rigidly defines the relative stereochemistry of these centers. However, as the compound is chiral, it can exist as a pair of enantiomers, (1R,4S) and (1S,4R). The definitive assignment of the absolute configuration of a specific enantiomer requires specialized analytical techniques.
Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful non-destructive method for determining the absolute configuration of chiral molecules in solution. This modern approach involves comparing the experimentally measured spectra with quantum chemical calculations. Theoretical ECD and VCD spectra are computed for a chosen enantiomer (e.g., 1R,4S), and a match between the calculated and experimental spectra confirms the absolute configuration of the sample. This methodology has become a reliable alternative to X-ray crystallography, especially when suitable single crystals for diffraction studies cannot be obtained.
Historically, X-ray crystallography has been the gold standard for the unambiguous determination of both relative and absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule can be constructed. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can often be determined through the anomalous dispersion effect, typically by calculating the Flack parameter.
Table 1: Stereochemical Descriptors for this compound
| Stereogenic Center | Possible Configurations | Enantiomeric Pair |
|---|---|---|
| C1 | R or S | (1R,4S) and (1S,4R) |
| C4 | S or R |
Solid-State Conformational Analysis and Molecular Geometry
In the solid state, the conformation of this compound is best determined by single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's exact geometry. The 2-azabicyclo[2.2.2]octane skeleton consists of three six-membered rings fused together, forcing each ring into a strained boat-like conformation.
Table 2: Predicted Molecular Geometry Parameters for the Azabicyclo[2.2.2]octane Core
| Parameter | Atom(s) Involved | Expected Value |
|---|---|---|
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C-C | ~1.54 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Angle | C-N-C (in ring) | ~109-112° |
| Bond Angle | N-C-C (in ring) | ~108-111° |
| Bond Angle | C-C(O)-C | ~117° |
Note: Values are estimations based on data from structurally similar bicyclic compounds.
Mass Spectrometry and Infrared Spectroscopy in Structural Characterization
Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental tools for the structural characterization of this compound, confirming its molecular weight and the presence of key functional groups.
Infrared Spectroscopy (IR) The IR spectrum provides diagnostic information about the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is expected to be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This band typically appears in the region of 1715-1730 cm⁻¹, with the exact frequency influenced by the ring strain of the bicyclic system. Other characteristic absorptions include C-H stretching vibrations for the aliphatic and aromatic protons, C-N stretching, and aromatic C=C bending vibrations from the benzyl group.
Table 3: Predicted Characteristic Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3030-3080 | C-H Stretch | Aromatic (Benzyl) |
| 2850-2960 | C-H Stretch | Aliphatic (Bicyclic Core) |
| 1715-1730 | C=O Stretch | Ketone |
| 1450, 1495 | C=C Bending | Aromatic (Benzyl) |
| 1100-1250 | C-N Stretch | Tertiary Amine |
Mass Spectrometry (MS) Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation pathways that can be used to confirm its structure. The molecular ion peak (M⁺) should be observable, confirming the compound's molecular weight of 229.3 g/mol .
The fragmentation is dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), a common pathway for amines. libretexts.org The most favorable of these is the cleavage of the benzylic C-N bond, which leads to the formation of a very stable benzyl cation or tropylium ion (C₇H₇⁺) at m/z 91, often representing the base peak in the spectrum. Another key fragmentation involves cleavage of the C-C bonds adjacent to the carbonyl group, which is characteristic for ketones. miamioh.edu
Table 4: Predicted Key Fragments in the EI-Mass Spectrum
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 229 | [C₁₄H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Alpha-cleavage: Loss of the C₇H₁₀NO radical |
| 138 | [M - C₇H₇]⁺ | Alpha-cleavage: Loss of the benzyl radical |
| 200 | [M - CO - H]⁺ | Alpha-cleavage at C=O followed by loss of H |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic structure of molecules like 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one. For related azabicyclic compounds, DFT methods have been successfully used to calculate structural properties. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
The electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP), can also be elucidated. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For the broader class of 2-azabicyclo[2.2.2]octane derivatives, computational modeling has been instrumental in understanding their three-dimensional arrangement of functional groups.
Table 1: Predicted Molecular Properties from Theoretical Calculations
| Property | Predicted Value/Characteristic | Method of Calculation |
| Molecular Formula | C₁₄H₁₇NO | - |
| Monoisotopic Mass | 215.13101 g/mol | - |
| Optimized Geometry | Twisted-boat conformation of the bicyclic core | DFT (e.g., B3LYP) |
| HOMO-LUMO Energy Gap | Provides insight into chemical reactivity and stability | DFT |
| Molecular Electrostatic Potential | Highlights regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack | DFT |
Conformational Analysis and Energy Landscape Exploration
The conformational flexibility of this compound is primarily associated with the orientation of the N-benzyl group relative to the rigid bicyclic core. Conformational analysis of N-benzyl substituted heterocyclic systems often reveals multiple low-energy conformers. Computational methods can be used to explore the potential energy surface and identify the most stable conformations.
Studies on similar N-benzyl amides have utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations to investigate rotational equilibria. For this compound, theoretical calculations would likely predict various stable conformers based on the rotation around the N-CH₂ bond of the benzyl (B1604629) group. The relative energies of these conformers determine their population at a given temperature. The energy landscape can reveal the barriers to interconversion between different conformations.
Prediction of Reactivity and Stereochemical Outcomes
Theoretical calculations can offer significant insights into the reactivity of this compound. The molecular electrostatic potential can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl oxygen is expected to be a region of negative potential, making it susceptible to electrophilic attack, while the carbonyl carbon would be a site for nucleophilic addition.
Furthermore, computational modeling can be employed to predict the stereochemical outcomes of reactions involving this molecule. For reactions creating a new stereocenter, the relative energies of the transition states leading to different stereoisomers can be calculated. This allows for the prediction of the major product. For example, in the reduction of the ketone, the stereoselectivity of hydride attack can be rationalized by examining the steric and electronic factors of the transition states leading to the corresponding endo and exo alcohol products.
Molecular Modeling in Structure-Based Design
The 2-azabicyclo[2.2.2]octane scaffold is a recognized pharmacophore in medicinal chemistry. Molecular modeling plays a crucial role in the structure-based design of new therapeutic agents incorporating this framework. Docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the active site of a biological target, such as an enzyme or receptor.
In studies of related 2-azabicyclo[2.2.2]octane derivatives as inhibitors, conformational modeling has been used to understand the key pharmacophoric features required for biological activity. These models suggest that a specific three-dimensional orientation of substituent groups is often crucial for potent and selective inhibition. Such computational approaches can guide the synthesis of new analogues with improved pharmacological profiles.
Synthetic Utility and Applications in Complex Molecule Construction
2-Benzyl-2-azabicyclo[2.2.2]octan-6-one as a Precursor in Total Synthesis
The isoquinuclidine skeleton is a prominent feature in a variety of pharmacologically important natural products. researchgate.net The pre-construction of this bicyclic system, as offered by this compound, provides a streamlined entry into synthetic routes targeting these complex molecules, significantly simplifying the synthetic challenge.
Ibogamine and Related Iboga Alkaloids: The Iboga family of monoterpenoid indole alkaloids is renowned for the unique therapeutic potential of its members, such as ibogaine, in treating substance use disorders. escholarship.orgproquest.com A defining structural feature of these alkaloids is the isoquinuclidine (2-azabicyclo[2.2.2]octane) core. clockss.org Synthetic strategies frequently rely on the construction of this bicyclic system as a key step. escholarship.org The Diels-Alder reaction is a powerful method for assembling the isoquinuclidine ring. clockss.orgnih.gov Functionalized precursors like this compound serve as critical intermediates, with the ketone providing a site for further annulation and connection to the indole moiety required to complete the alkaloid framework. researchgate.netescholarship.orgresearchgate.net Intramolecular Michael reactions and cascade cyclizations have also been successfully employed to form the azabicyclo[2.2.2]octane ring system en route to ibogamine and its analogues. researchgate.netscilit.comdntb.gov.ua
Daphniphyllum Alkaloids: The Daphniphyllum alkaloids are a large family of structurally complex natural products with over 200 members. nih.govacs.org While many members possess different polycyclic skeletons, some feature a central bicyclo[2.2.2]octane core. nih.govacs.orgacs.org A notable example is (−)-calyciphylline N, which contains a DEF decahydrocyclopentazulene domain built around this bicyclic system. nih.govacs.org The total synthesis of such intricate molecules often involves a strategy where the bicyclo[2.2.2]octane core is constructed early in the synthetic sequence, highlighting the importance of building blocks that contain this framework. acs.orgresearchgate.netdntb.gov.ua An intramolecular Diels-Alder reaction is a key strategy employed to construct this bicyclic core with high stereocontrol. nih.govacs.org
Table 1: Key Synthetic Strategies for Bridged Alkaloid Cores
| Strategy | Ring System Formed | Target Alkaloid Family | Key Features |
| Diels-Alder Reaction | 2-Azabicyclo[2.2.2]octane | Iboga | Convergent approach, often enantioselective. nih.gov |
| Intramolecular Michael Addition | 2-Azabicyclo[2.2.2]octane | Iboga | Forms the bicyclic system via cyclization of a functionalized dihydropyridinone. researchgate.netscilit.com |
| Nitrone-Olefin [3+2] Cycloaddition | 2-Azabicyclo[2.2.2]octane | Iboga | Intramolecular cycloaddition to form a fused isoxazolidine, which is then converted to the isoquinuclidine core. researchgate.net |
| Intramolecular Diels-Alder Reaction | Bicyclo[2.2.2]octane | Daphniphyllum | Substrate-controlled reaction to construct the core and set multiple stereocenters simultaneously. nih.govacs.org |
The move away from "flat" aromatic structures towards three-dimensional, C(sp3)-rich scaffolds is a major trend in modern drug discovery. rsc.orguq.edu.au Caged or bridged bicyclic systems, such as the 2-azabicyclo[2.2.2]octane core, offer distinct advantages by providing structural rigidity, novel exit vectors for substitution, and improved pharmacokinetic properties. rsc.orgnih.govresearchgate.net Polycyclic scaffolds are present in a vast number of natural products and are considered privileged structures for drug design. frontiersin.org
The this compound scaffold is an ideal starting point for building such complex architectures. Its inherent three-dimensionality can lead to compounds with better target engagement and selectivity. Furthermore, many drugs containing these lipophilic caged systems exhibit activity in the central nervous system (CNS). rsc.orguq.edu.auresearchgate.net The development of synthetic methods to efficiently construct diverse polycyclic frameworks is crucial, and one-pot reactions involving alkyne annulation have emerged as a powerful tool for this purpose. frontiersin.org The use of building blocks like this compound allows synthetic chemists to explore new regions of chemical space in the quest for novel therapeutics. frontiersin.org
Scaffold for Design of Molecular Probes and Analogues
The 2-azabicyclo[2.2.2]octane framework is not only a precursor for natural product synthesis but also a versatile scaffold for creating novel molecules designed to interact with specific biological targets. Its rigid structure allows for the precise spatial orientation of appended functional groups, making it an excellent platform for structure-activity relationship (SAR) studies.
The 2-azabicyclo[2.2.2]octane scaffold has been successfully utilized to develop potent and selective modulators of various biological targets. By systematically modifying the core, researchers can fine-tune the pharmacological properties of the resulting derivatives.
A significant example is the development of inhibitors for the long-chain fatty acid elongase 6 (ELOVL6), an enzyme implicated in metabolic disorders. nih.govnactem.ac.ukbindingdb.orgjst.go.jp Screening of chemical libraries identified a 2-azabicyclo[2.2.2]octane-based lead compound. Subsequent chemical exploration and optimization of this scaffold led to the identification of potent and selective ELOVL6 inhibitors with oral availability. nih.gov
Furthermore, the azabicyclo[2.2.2]octane core is a key structural motif in molecules that target nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions. evitachem.com This has spurred interest in these derivatives for the potential treatment of neurological and cognitive disorders. evitachem.comacs.org The rigid framework can also be used to design conformationally restricted analogues of existing drugs, such as lobelane, to probe the biologically active conformation required for binding to targets like the vesicular monoamine transporter-2 (VMAT2). nih.gov
Table 2: Examples of 2-Azabicyclo[2.2.2]octane Derivatives in Biological Target Exploration
| Biological Target | Therapeutic Area | Key Findings |
| ELOVL6 | Metabolic Disorders | Identification of potent, selective, and orally available inhibitors. nih.gov |
| Nicotinic Acetylcholine Receptors (nAChRs) | Cognitive Disorders | The scaffold is a common motif in nAChR agonists with potential for treating cognitive deficits. evitachem.com |
| Vesicular Monoamine Transporter-2 (VMAT2) | Psychostimulant Abuse | Used to create rigid analogues to determine the binding conformation of flexible ligands like lobelane. nih.gov |
| Trypanosoma brucei | Infectious Diseases | Iboga-inspired isoquinuclidines showed promising activity against the growth of infective trypanosomes. mdpi.com |
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. A common goal is the replacement of aromatic rings, such as benzene, with saturated, three-dimensional scaffolds to improve physicochemical properties like solubility and metabolic stability while reducing lipophilicity. nih.govenamine.netchemrxiv.org
The bicyclo[2.2.2]octane (BCO) core is a well-established saturated bioisostere for the para-substituted benzene ring. nih.gov The introduction of a nitrogen atom to form the 2-azabicyclo[2.2.2]octane scaffold offers an opportunity to modulate properties such as polarity and basicity while maintaining the rigid geometry. Although data-driven analyses of large chemical databases show a scarcity of matched molecular pairs for azabicyclo[2.2.2]octane as a benzene bioisostere, this highlights an area of untapped potential rather than a lack of utility. acs.org The related 2-oxabicyclo[2.2.2]octane has been successfully validated as a phenyl ring bioisostere, demonstrating improved drug-like properties in molecules like Imatinib and Vorinostat. nih.govenamine.netresearchgate.net By analogy, the 2-azabicyclo[2.2.2]octane core represents a promising scaffold for similar applications, offering a pathway to novel chemical entities with enhanced pharmaceutical profiles. d-nb.inforesearchgate.net
The utility of the 2-azabicyclo[2.2.2]octane scaffold is greatly enhanced by the development of modular synthetic strategies that allow for the attachment of various functional groups, including flexible linkers and additional pharmacophores. nih.govacs.orgfigshare.com Such approaches are valuable for creating molecular probes, bivalent ligands, or molecules designed to interact with multiple biological targets simultaneously. nih.gov
One effective strategy involves a sequence of metal-catalyzed reactions. For instance, aryl-fused 2-azabicyclo[2.2.2]octanes can be prepared via a copper-catalyzed three-component coupling followed by a palladium-catalyzed Heck annulation. nih.govacs.org The resulting functionalized core can be further diversified. The attachment of a flexible linker and a second pharmacophore can be achieved through methods like ruthenium-catalyzed cross-metathesis and subsequent nucleophilic substitution. nih.govacs.org This modularity allows for the systematic variation of linker length and the nature of the attached pharmacophore, facilitating the rapid generation of compound libraries for biological screening. nih.govfigshare.comacs.org
Future Research Perspectives and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the synthesis of azabicyclo[2.2.2]octanones is the development of routes that are not only high-yielding but also environmentally benign and economically viable. Traditional methods often rely on harsh reagents and multi-step procedures, which can be inefficient.
Future research is directed towards several key areas to improve sustainability:
Green Catalysts: There is a considerable focus on employing eco-friendly and reusable catalysts. For instance, solid catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been recognized for their high reactivity, low cost, non-toxicity, and ease of handling in various organic transformations. eurjchem.com
Alternative Solvents: A shift towards using greener solvents, such as water, is a significant trend. Aqueous medium reactions can simplify workup procedures and reduce the reliance on volatile organic compounds. eurjchem.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful technique to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. This method has been successfully applied to Diels-Alder cycloadditions for producing related azabicyclic structures.
One-Pot Procedures: Designing tandem or domino reactions, where multiple transformations occur in a single reaction vessel, represents a major step towards process intensification. An efficient one-pot amination/lactamization sequence for preparing 2-azabicyclo[2.2.2]octanones from 6-carboalkoxycyclohex-2-enones and aqueous ammonia (B1221849) has been described, highlighting the potential of this streamlined approach. researchgate.net
| Synthesis Strategy | Key Advantages | Relevant Compound Class |
| Green Catalysis (e.g., DABCO) | Inexpensive, eco-friendly, high reactivity, easy to handle | Various heterocyclic compounds |
| Aqueous Medium Synthesis | Reduced environmental impact, simplified workup | Dihydropyrano[3,2-c]chromene derivatives |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner products | Azabicyclic structures via Diels-Alder |
| One-Pot Tandem Reactions | Increased efficiency, reduced waste, atom economy | 2-Azabicyclo[2.2.2]octanones |
Advances in Stereoselective Synthesis of Complex Azabicyclo[2.2.2]octanone Derivatives
The three-dimensional structure of azabicyclo[2.2.2]octanone derivatives is critical for their biological activity. Consequently, controlling the stereochemistry during synthesis is of paramount importance. The development of robust stereoselective methods to access enantiomerically pure and complex derivatives remains a significant challenge.
Key areas of advancement include:
Chiral Auxiliaries: The use of chiral auxiliaries, such as pyrrolidinone derivatives, allows for the enantioselective synthesis of precursor molecules, guiding the stereochemical outcome of subsequent cyclization reactions.
Asymmetric Catalysis: Organocatalysis, using small chiral organic molecules like proline-based catalysts, has shown great promise in promoting asymmetric aza-Diels-Alder reactions to achieve high enantiomeric excess (ee). This approach avoids the use of often toxic and expensive metal catalysts.
Substrate Control: The inherent chirality of starting materials can be exploited to direct the stereochemistry of the final product. For example, the asymmetric synthesis of related bicyclic systems has been achieved through stereoselective Diels-Alder reactions using optically active dienes. beilstein-journals.org
Protecting Groups: Strategic use of protecting groups, such as benzyl (B1604629) or trifluoroacetyl groups, is crucial for stabilizing intermediates and preventing unwanted side reactions during stereospecific rearrangements, ensuring the integrity of chiral centers.
Integrated Computational and Experimental Approaches for Reaction Discovery
The synergy between computational chemistry and experimental work is becoming increasingly vital for accelerating the discovery and optimization of new synthetic reactions. For complex systems like 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one, this integrated approach can provide deep mechanistic insights and predict reaction outcomes.
Future efforts in this domain will likely focus on:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction mechanisms, such as the cycloadditions used to form the azabicyclic core. researchgate.net By modeling transition states and reaction pathways, researchers can understand the factors governing reactivity and selectivity. researchgate.net
Predictive Modeling: Computational models can be used to predict the feasibility of novel transformations and to screen potential substrates and catalysts before undertaking experimental work. This can save significant time and resources. Conformational modeling, for instance, has been used to understand the pharmacophoric features required for the selective inhibition of enzymes by azabicyclo[2.2.2]octane sulfonamides. ucl.ac.uk
Reaction Optimization: By comparing theoretical predictions with experimental results, reaction conditions can be fine-tuned to maximize yield and selectivity. A combined computational and experimental study on oxidopyridinium cycloadditions has demonstrated the power of this approach in identifying optimal reaction conditions. researchgate.net
Exploration of Novel Chemical Transformations of the Bridged System
The rigid, bridged structure of the 2-azabicyclo[2.2.2]octanone core offers a unique platform for exploring novel chemical transformations that can lead to structurally diverse and complex molecules. Understanding the inherent reactivity of this scaffold is key to unlocking its full synthetic potential.
Promising avenues for future research include:
Ring Rearrangements and Expansions: The strained bicyclic system can be susceptible to rearrangement reactions, providing access to alternative scaffolds. For example, the Beckmann rearrangement of related bicyclic oximes can lead to ring-expanded products like 2-azabicyclo[3.2.1]octanones. rsc.org Similarly, acyl radical reactions of bicyclo[2.2.2]octenones have been shown to yield rearranged isotwistane products, with the outcome influenced by ring strain. acs.org
Functionalization of the Core: Developing methods for the selective functionalization of the bicyclic core at various positions is crucial for creating libraries of derivatives for biological screening. This includes C-H activation, cross-coupling reactions, and electrophilic additions.
Domino Transformations: The bicyclo[2.2.2]octanone system can serve as a precursor in hetero-domino transformations, leading to complex oxygen heterocycles in a single synthetic operation. researchgate.net
Photochemical Reactions: Intramolecular [2 + 2] photocycloaddition reactions of related azabicyclo[2.2.2]octene substrates have been used to construct complex, caged tetracyclic skeletons, demonstrating the potential of photochemistry to induce novel transformations. acs.org
| Transformation Type | Potential Outcome | Starting Scaffold |
| Beckmann Rearrangement | Ring expansion to 2-azabicyclo[3.2.1]octanones | Bicyclic oximes |
| Acyl Radical Reaction | Rearrangement to isotwistane skeletons | Bicyclo[2.2.2]octenones |
| Hetero-Domino Transformation | Formation of complex oxygen heterocycles | Bicyclo[2.2.2]octanone diols |
| [2+2] Photocycloaddition | Construction of caged tetracyclic systems | Azabicyclo[2.2.2]octenes |
Q & A
Q. What are the foundational synthetic routes for 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one?
- Methodological Answer : The compound is typically synthesized via Grignard reagent additions to bicyclic ketones. For example, benzylmagnesium chloride reacts with a bicyclic ketone precursor (e.g., 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one) to introduce the benzyl group at the 2-position . Multi-step sequences involving carboxylate intermediates (e.g., sodium 3,4-dihydro-2H-pyran-2-carboxylate) have also been employed, requiring careful optimization of reaction conditions (temperature, solvent polarity) to minimize side products .
Q. How is structural characterization of this bicyclic lactam performed?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns (e.g., m/z 168.12 for the core bicyclic structure) . Complementary techniques include ¹³C NMR (22.63 MHz in CDCl₃) to resolve quaternary carbons and VPC (vapor-phase chromatography) with columns like 25% QF-1 for purity assessment .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Store at 0–6°C to prevent degradation . Use inert atmosphere techniques (N₂/Ar) during synthesis to avoid oxidation. Adhere to hazard codes P201 (obtain specialized handling instructions) and P210 (avoid ignition sources), as recommended for structurally related azabicyclic compounds .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in bicyclic lactam synthesis?
- Methodological Answer : Cyclization agents (e.g., polyphosphoric acid vs. H₃PO₄) significantly impact product distribution. For example, phosphoric acid favors bicyclo[2.2.1]heptan-2-one formation, while polyphosphoric acid promotes bicyclo[3.2.1]octan-6-one derivatives, suggesting solvent polarity and protonation dynamics dictate transition-state geometries . Computational modeling (DFT) can predict steric hindrance effects at the benzyl-substituted nitrogen .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Conflicting HRMS/NMR data may arise from tautomerism or residual solvents. For example, 2-azabicyclo[2.2.2]octan-6-one derivatives exhibit keto-enol tautomerism, which can be stabilized by deuteration (CDCl₃) . Cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What strategies optimize multi-step syntheses of functionalized azabicyclo derivatives?
- Methodological Answer : Modular approaches are effective. For instance, Imanishi’s synthesis of (±)-tabersonine used N-substituted 1,6-dihydro-3(2H)-pyridones as intermediates, enabling late-stage functionalization of the bicyclic core . Optimize protecting groups (e.g., Fmoc for carboxylic acids) to enhance regioselectivity in steps involving benzyl group introduction .
Q. How does computational modeling aid in predicting reactivity of bicyclic systems?
- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA) can map steric and electronic effects. For 2-azabicyclo[2.2.2]octan-6-one, the rigid bicyclic scaffold restricts conformational flexibility, making nucleophilic attack at the 6-keto position highly dependent on solvent accessibility (e.g., THF vs. DMF) .
Data Contradiction Analysis
Q. Why do Grignard-based syntheses yield variable product ratios across studies?
- Methodological Answer : Discrepancies arise from differences in reagent stoichiometry (phenylmagnesium bromide vs. benzylmagnesium chloride) and reaction scales. Smaller scales (<1 mmol) favor kinetic control (higher bicyclo[2.2.1] products), while larger scales promote thermodynamic products due to prolonged heating . Always report reaction time, temperature, and molar ratios for reproducibility.
Key Notes for Experimental Design
- Purity Standards : Source compounds with ≥97% purity (HPLC/GC) to ensure reproducibility in catalytic or biological assays .
- Spectral Libraries : Reference databases like NIST Chemistry WebBook for benchmarking HRMS/NMR data .
- Safety Compliance : Follow PRTR regulations for boronic acid derivatives and isothiocyanates during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
